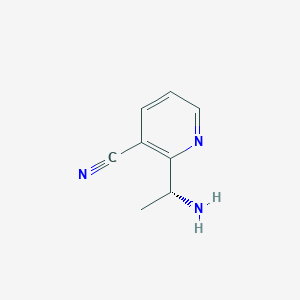![molecular formula C14H18N2O2 B13135606 (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B13135606.png)
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,6S)-8-Cbz-3,8-diazabicyclo[420]octane is a bicyclic compound that features a diazabicyclo structure The compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane typically involves the protection of the nitrogen atoms in the diazabicyclo structure. One common method is the use of carbobenzyloxy chloride in the presence of a base to introduce the Cbz group. The reaction conditions often include an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, especially when the Cbz group is removed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alkoxides in an organic solvent.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of the fully reduced diazabicyclo compound.
Substitution: Formation of substituted diazabicyclo compounds with various functional groups.
Scientific Research Applications
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane involves its interaction with molecular targets such as enzymes or receptors. The Cbz group can be removed under specific conditions, allowing the diazabicyclo structure to interact with biological targets. The pathways involved often include inhibition of enzyme activity or modulation of receptor function, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane: Similar structure but with a tert-butyl carbamate protecting group instead of Cbz.
(1R,6S)-tert-Butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate: Another similar compound with a tert-butyl ester group.
Uniqueness
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane is unique due to the presence of the Cbz protecting group, which provides specific reactivity and stability. This makes it particularly useful in synthetic applications where selective protection and deprotection of nitrogen atoms are required.
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
benzyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-6-7-15-8-13(12)16/h1-5,12-13,15H,6-10H2/t12-,13-/m0/s1 |
InChI Key |
MHHNVRRIANKNON-STQMWFEESA-N |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1CN2C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CNCC2C1CN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


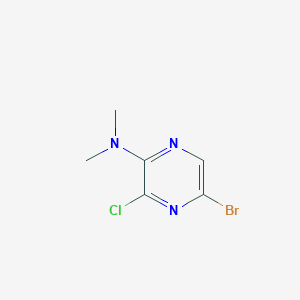

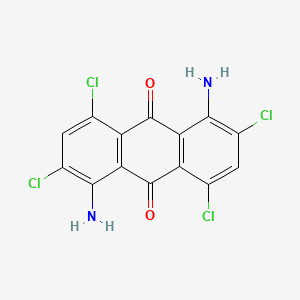
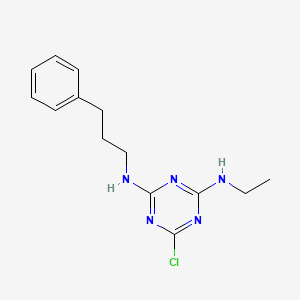
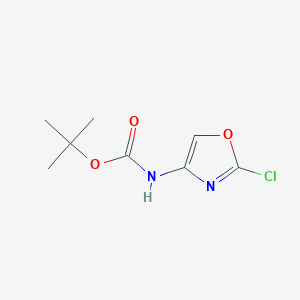
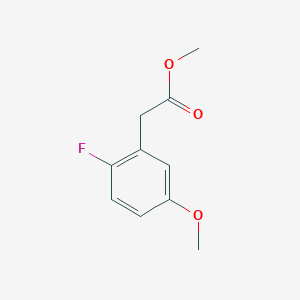
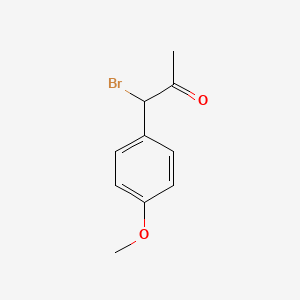
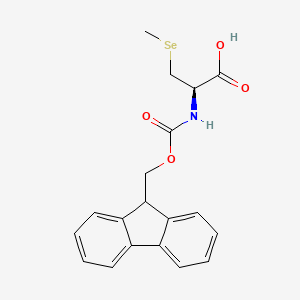
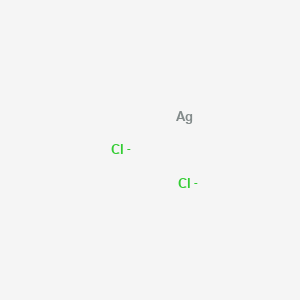

![6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13135598.png)
![1,1,1-Trifluoro-3-[(4-nitrophenyl)sulfanyl]acetone](/img/structure/B13135610.png)
